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Compound of Interest

Compound Name: Zeaxanthin

Cat. No.: B1683548 Get Quote

Introduction

Zeaxanthin is a nutritional carotenoid, specifically a xanthophyll, found abundantly in fruits and

vegetables. It is a structural isomer of lutein and is known for its presence in the macular region

of the human eye. Given its increasing use in dietary supplements, a thorough understanding

of its preclinical safety and toxicity profile is essential for researchers, scientists, and drug

development professionals. This guide summarizes the key findings from a comprehensive

range of regulatory toxicology studies, including acute, subchronic, chronic, genetic, and

developmental toxicity assessments.

Acute and Subchronic Toxicity
The acute and subchronic toxicity of zeaxanthin has been evaluated in multiple species,

consistently demonstrating a low order of toxicity.

Acute Toxicity
Acute toxicity studies establish the effects of a single high dose of a substance. In studies

conducted in both mice and rats, zeaxanthin exhibited a very low acute toxicity profile. No

mortalities were observed even at high doses, indicating a wide margin of safety.

Table 1: Acute Oral Toxicity of Zeaxanthin
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Species
Maximum Dose
Administered

LD50 (Lethal Dose,
50%)

Reference

Rat 4,000 mg/kg bw > 4,000 mg/kg bw [1]

Rat 2,000 mg/kg bw > 2,000 mg/kg bw [2][3]

| Mouse | 8,000 mg/kg bw | > 8,000 mg/kg bw |[1] |

Subchronic Toxicity
Subchronic toxicity studies, typically lasting 90 days (13 weeks), are designed to assess the

adverse effects of repeated or continuous exposure to a substance. These studies have been

performed with synthetic zeaxanthin in beadlet formulations across several species.

The results consistently show no treatment-related adverse effects on clinical observations,

body weight, feed consumption, hematology, clinical chemistry, urinalysis, organ weights, or

histopathology at the tested doses.[2][3] The No-Observed-Adverse-Effect Level (NOAEL),

which is the highest dose at which no statistically or biologically significant adverse effects are

found, has been established from these studies.[2][3][4]

Table 2: Subchronic Oral Toxicity Studies of Zeaxanthin
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Species Duration

Dosage
Levels
(mg/kg
bw/day)

NOAEL
(mg/kg
bw/day)

Key
Findings

Reference

Mouse 13 weeks
0, 250, 500,
1000

>1000

No
treatment-
related
adverse
effects or
histopathol
ogical
changes.

[1]

Rat (Wistar) 90 days 0, 4, 40, 400
400 (highest

dose tested)

No

toxicologically

significant

treatment-

related

changes

observed.

[2][3]

Rat 13 weeks Up to 1000 1000

No adverse

effects or

histopathologi

cal changes.

[1][5][6][7]

| Dog | 13 weeks | Over 400 | >400 | No adverse effects or histopathological changes. |[1][5][6]

[7] |

Genotoxicity
Genotoxicity assays are performed to detect direct or indirect DNA or chromosomal damage.

Zeaxanthin has been evaluated in a comprehensive battery of in vitro and in vivo tests and

has been found to be non-mutagenic and non-clastogenic.[1][6]

Table 3: Genotoxicity Studies of Zeaxanthin
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Assay Type Test System Doses Tested Result Reference

Bacterial
Reverse
Mutation
(Ames Test)

Salmonella
typhimurium

Not specified
Non-
mutagenic

[2][3]

| In vivo Micronucleus Assay | Mouse bone marrow cells | Up to 178 mg/kg (oral) | No increase

in micronuclei (non-clastogenic) |[1] |

Experimental Protocols for Genotoxicity
Bacterial Reverse Mutation Assay (Ames Test): This test evaluates the potential of a substance

to induce reverse mutations at a selected locus in several strains of Salmonella typhimurium.[8]

The assay is conducted both with and without a metabolic activation system (S9 mix) to

account for metabolites that may be mutagenic.[9] The test substance is plated with the

bacterial strains at various concentrations.[9] A positive result is indicated by a significant,

dose-dependent increase in the number of revertant colonies compared to a negative control.

[9]

In vivo Mouse Micronucleus Assay: This assay assesses chromosomal damage by detecting

micronuclei, which are small nuclei that form from chromosome fragments or whole

chromosomes left behind during cell division.[10] In a typical protocol, mice are administered

the test substance (e.g., zeaxanthin in a 10% beadlet formulation) orally at multiple dose

levels.[1] Bone marrow is harvested at specific time points after administration (e.g., 30 and 6

hours prior to sacrifice).[1] Polychromatic erythrocytes are then analyzed for the presence of

micronuclei. A lack of a significant increase in micronucleated cells indicates that the substance

does not induce chromosome breaks or mitotic nondisjunctions under the study conditions.[1]

Developmental and Reproductive Toxicity
Developmental and reproductive toxicity studies are crucial for assessing the potential for

adverse effects on fertility, pregnancy, and fetal development.

Developmental Toxicity (Teratogenicity)
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Developmental toxicity studies in rats and rabbits have shown no evidence of embryotoxic or

teratogenic effects of zeaxanthin, even at high doses.[1] No signs of maternal toxicity or

treatment-related fetal malformations were observed.[1]

Table 4: Developmental Toxicity Studies of Zeaxanthin

Species
Dosing Period
(Gestation
Day)

Dosage Levels
(mg/kg
bw/day)

Key Findings Reference

Rat 7 through 16
0, 250, 500,
1000

No evidence of
embryotoxic
or teratogenic
action. No
functional
abnormalities
in offspring.

[1]

| Rabbit | 7 through 19 | 0, 100, 200, 400 | No maternal toxicity, embryotoxicity, or teratogenicity

observed. |[1] |

Two-Generation Reproductive Toxicity
A two-generation study in rats was conducted to evaluate the effects of zeaxanthin on

reproductive performance and offspring development over two generations. The study

established a NOAEL of 150 mg/kg bw/day.[1][6] This value was used by the European Food

Safety Authority (EFSA) with a 200-fold safety factor to establish an Acceptable Daily Intake

(ADI).[1][6][7]

Experimental Protocol: Developmental Toxicity Study
(Rat)

Animal Model: Pregnant female rats.

Administration: Zeaxanthin (e.g., 10% beadlet formulation) is administered orally as a feed

admixture.
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Dosing Period: The substance is given during the critical period of organogenesis, typically

from gestation day 7 through 16.[1]

Groups: Multiple dose groups (e.g., 0, 250, 500, and 1000 mg/kg bw/day) and a control

group are used.[1]

Endpoints:

Maternal: Daily clinical observations, body weight, and food consumption are monitored.

Fetal (Subgroup 1): A portion of the dams undergoes Caesarian section (e.g., on day 21 of

gestation).[1] Fetuses are examined for external, visceral, and skeletal abnormalities.

Postnatal (Subgroup 2): Another portion of dams is allowed to deliver naturally.[1] The

pups (F1 generation) are observed for viability, growth, and functional development up to

lactation day 23.[1]

Chronic Toxicity
Long-term studies provide data on the effects of prolonged exposure. A 52-week chronic oral

study in Cynomolgus monkeys, primarily designed to assess accumulation in the eyes, showed

no adverse effects at doses of 0.2 and 20 mg/kg bw/day.[1][6][7]

Visualizations
Experimental Workflow: 90-Day Subchronic Oral Toxicity
Study
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Caption: Workflow for a typical 90-day subchronic oral toxicity study.
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Logical Diagram: Tiers of Preclinical Safety Assessment

Core Safety Assessment for Zeaxanthin

Tier 1: Foundational Toxicity

Acute Toxicity
(Single Dose, LD50)

Subchronic Toxicity
(Repeated Dose, NOAEL)

Tier 2: Genotoxicity

Ames Test
(Bacterial Mutation)

In vivo Micronucleus
(Chromosome Damage)

Tier 3: Reproductive & Developmental

Developmental Toxicity
(Teratogenicity)

Two-Generation Study
(Reproductive Effects)

Click to download full resolution via product page

Caption: Logical tiers of preclinical safety studies for zeaxanthin.

Conclusion
The extensive body of preclinical research consistently supports the safety of zeaxanthin.

Acute toxicity studies indicate a very low potential for toxicity from a single high-dose exposure.

Subchronic and chronic studies across multiple species, including non-human primates, have

not identified any significant adverse effects, establishing high NOAELs. Furthermore, a

comprehensive battery of genotoxicity tests has shown that zeaxanthin is not mutagenic or

clastogenic. Developmental and reproductive toxicity studies have found no evidence of

teratogenicity or adverse effects on reproductive function. Collectively, these data provide a

robust safety profile for zeaxanthin, supporting its use in nutritional applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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